molecular formula C24H26O6 B1241749 Rubraxanthone

Rubraxanthone

Número de catálogo: B1241749
Peso molecular: 410.5 g/mol
Clave InChI: JLTSTSRANGPLOQ-RIYZIHGNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rubraxanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 3, 6 and 8, a geranyl group at position 1 and a methoxy group at position 2. Isolated from Mesua and Garcinia dioica, it exhibits antibacterial and cytotoxic activities. It has a role as a metabolite, an antineoplastic agent and an antibacterial agent. It is an aromatic ether, a polyphenol and a member of xanthones.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antimicrobial Activity
Rubraxanthone exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents. For instance, research indicates that this compound has inhibitory effects against bacteria and fungi, contributing to its traditional use in treating skin infections and wounds .

1.2 Antioxidant Properties
The compound demonstrates strong antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

1.3 Antiplatelet Activity
this compound has been studied for its ability to inhibit platelet aggregation, which is vital in preventing thrombotic events. In vitro studies revealed that it effectively reduces platelet aggregation induced by various agents, suggesting its potential use in cardiovascular disease management .

1.4 Cytotoxic Effects
Research indicates that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), DU-145 (prostate cancer), and H-460 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation .

Molecular Biology Applications

2.1 SARS-CoV-2 Inhibition
Recent studies have identified this compound as a promising inhibitor of the SARS-CoV-2 main protease, which is critical for viral replication. Its binding affinity to the allosteric site of the protease suggests potential therapeutic applications in treating COVID-19 . The compound displayed a notable reduction in viral load with low cytotoxicity, making it a candidate for further development .

2.2 Pharmacokinetic Studies
Pharmacokinetic profiling of this compound has been conducted to understand its absorption, distribution, metabolism, and excretion characteristics. A study reported a peak plasma concentration at 1.5 hours post-administration with a terminal half-life of approximately 6.72 hours, indicating favorable bioavailability for therapeutic use .

Analytical Applications

3.1 High-Performance Thin Layer Chromatography (HPTLC)
HPTLC methods have been developed for the quantitative analysis of this compound in plant extracts. These methods provide reliable and sensitive detection, allowing for the standardization of herbal products containing this compound . The validation parameters indicate high precision and accuracy in measuring this compound levels.

Summary Table of this compound Applications

Application AreaSpecific Use CasesKey Findings
Pharmacology Antimicrobial, antioxidant, antiplateletEffective against various pathogens; reduces oxidative stress; inhibits platelet aggregation
Molecular Biology SARS-CoV-2 main protease inhibitorExhibits significant viral inhibition with low cytotoxicity
Analytical Chemistry Quantification in herbal extractsHPTLC methods show high sensitivity and reliability

Case Studies

Case Study 1: Antiplatelet Activity
In an investigation on human whole blood samples, this compound demonstrated potent inhibition of platelet aggregation with IC50 values indicating effective concentrations needed to achieve significant results against various stimulants like arachidonic acid and collagen .

Case Study 2: Anticancer Effects
A study assessing this compound's cytotoxic effects on MCF-7 cells showed a dose-dependent response leading to increased apoptosis rates compared to control groups. This finding supports its potential as an adjunct therapy in cancer treatment protocols .

Análisis De Reacciones Químicas

Acetylation

Structural-Activity Relationship (SAR) Studies

Modifications to rubraxanthone’s structure significantly impact bioactivity:

  • Hydroxylation : Free 3,6-dihydroxyl groups are critical for cytotoxicity against colon cancer cells (IC₅₀: 24.4 μM) .

  • Methoxylation : The 2-methoxy group stabilizes the xanthone core, influencing antioxidant properties .

  • Prenylation : The geranyl chain at C-1 enhances membrane permeability, correlating with improved antimicrobial activity .

Table 1: Impact of Functional Groups on Bioactivity

ModificationBioactivity (IC₅₀)Key Finding
3,6-Dihydroxyl24.4 μM (DLD-1 cells)Essential for cytotoxicity
2-MethoxyDPPH IC₅₀: 0.15 μg/mLEnhances radical scavenging
Geranyl (C-1)MIC: 8 μg/mL (S. aureus)Improves antimicrobial activity

In Vivo Pharmacokinetics

After oral administration in mice (700 mg/kg), this compound exhibits:

  • Peak plasma concentration (Cₘₐₓ) : 4.267 μg/mL at 1.5 h .

  • Terminal half-life (T₁/₂) : 6.72 h, attributed to lipophilicity-driven tissue distribution .

  • Clearance : 0.083 L/h/kg, suggesting hepatic metabolism via phase II conjugation .

Table 2: Pharmacokinetic Parameters in Mice

ParameterValue
Cₘₐₓ4.267 μg/mL
Tₘₐₓ1.5 h
AUC₀–∞560.99 μg·h/L
T₁/₂6.72 h

Computational Mechanistic Insights

The united reaction valley approach (URVA) reveals:

  • Reaction phases : this compound’s metabolic oxidation involves:

    • Contact phase : Van der Waals interactions with cytochrome P450 enzymes.

    • Transition state phase : Hydroxylation at C-8 via radical intermediates .

    • Product adjustment : Formation of 8-hydroxy-rubraxanthone .

  • Energy barrier : ~31.3 kcal/mol for hydroxylation, influenced by electron-donating methoxy groups .

Chromatographic Methods

  • UHPLC-DAD : Quantifies this compound in plasma (LLOQ: 0.128 μg/mL) using α-mangostin as an internal standard .

  • HPTLC : Validated for ethyl acetate extracts (Rf: 0.44; linear range: 0.128–5 μg/mL) .

Table 3: HPTLC Validation Parameters

ParameterValue
Linearity (r)0.996
LOD4.04 ppm/spot
Recovery95.84–98.03%

Stability and Degradation

  • Thermal stability : Degrades <5% after 24 h at 40°C .

  • Photodegradation : Susceptible to UV-induced oxidation, forming quinone derivatives .

This compound’s chemical reactivity is defined by its functional groups and lipophilic geranyl chain, which dictate its metabolic fate and bioactivity. Ongoing research focuses on optimizing derivatives for enhanced pharmacological profiles.

Propiedades

Fórmula molecular

C24H26O6

Peso molecular

410.5 g/mol

Nombre IUPAC

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one

InChI

InChI=1S/C24H26O6/c1-13(2)6-5-7-14(3)8-9-16-21-20(12-18(27)24(16)29-4)30-19-11-15(25)10-17(26)22(19)23(21)28/h6,8,10-12,25-27H,5,7,9H2,1-4H3/b14-8+

Clave InChI

JLTSTSRANGPLOQ-RIYZIHGNSA-N

SMILES isomérico

CC(=CCC/C(=C/CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)/C)C

SMILES canónico

CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C

Sinónimos

ubra-xanthone
rubraxanthone

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rubraxanthone
Reactant of Route 2
Reactant of Route 2
Rubraxanthone
Reactant of Route 3
Rubraxanthone
Reactant of Route 4
Rubraxanthone
Reactant of Route 5
Rubraxanthone
Reactant of Route 6
Reactant of Route 6
Rubraxanthone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.